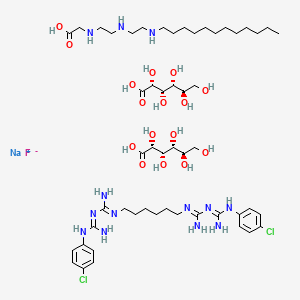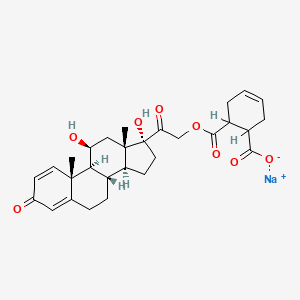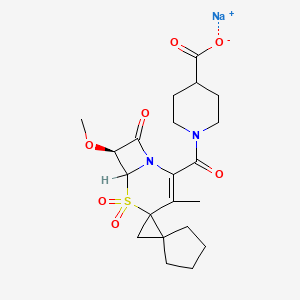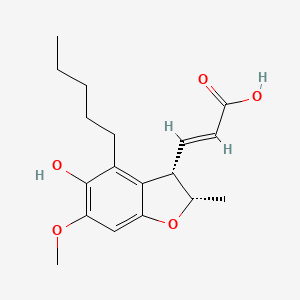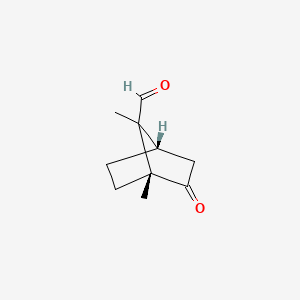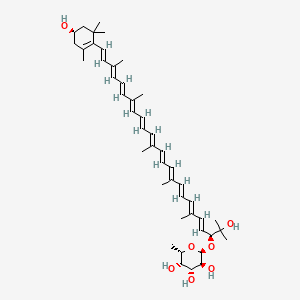
Myxol 2'-fucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,2'S)-Myxol 2'-alpha-L-fucoside is a xanthophyll.
Aplicaciones Científicas De Investigación
Biosynthetic Pathways and Enzymatic Specificities
- Biosynthesis in Cyanobacteria : Myxol 2'-fucoside's biosynthetic pathways have been studied in various cyanobacteria. In Anabaena sp. strain PCC 7120, deletion of certain genes alters the production of carotenoids, leading to the substitution of this compound with other similar compounds. This highlights the specific enzymatic steps and genetic requirements for its synthesis (Mochimaru et al., 2008).
- Enzymatic Transformation : The β-carotene hydroxylase orthologue in Anabaena sp. strain PCC 7120 can transform deoxymyxol and deoxymyxol 2′-fucoside to myxol and myxol 2′-fucoside, respectively, but not β-carotene-to-zeaxanthin, indicating specific enzymatic activities for this compound production (Mochimaru et al., 2008).
Molecular Structure and Variability
- Molecular Structure Identification : Studies have identified the molecular structure of this compound in Synechocystis sp. PCC 6803 as (3R,2'S)-myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside), providing a deeper understanding of its chemical composition and potential functional properties (Takaichi et al., 2001).
Carotenoid Biosynthesis and Genetic Insights
- Carotenoid Biosynthesis in Cyanobacteria : The role of this compound in the biosynthetic pathway of carotenoids in cyanobacteria like Anabaena variabilis ATCC 29413 has been explored. This research offers insights into carotenoid biosynthesis in cyanobacteria, where myxol glycosides like this compound play a significant role (Takaichi et al., 2006).
Carotenoid Diversity and Identification Techniques
- Diversity in Carotenoid Structure : this compound's presence and diversity in different cyanobacteria strains like Anabaena sp. PCC 7120 and Synechocystis sp. PCC 6803 have been confirmed, contributing to the understanding of carotenoid diversity in these organisms (Iwai et al., 2008).
This compound's Role in Cyanobacteria
- Cellular Functions and Importance : The role of this compound in cyanobacteria like Synechocystis sp. strain PCC 6803 has been studied, demonstrating its importance in maintaining normal cell wall structure and thylakoid organization, which are crucial for the organism's survival and function (Mohamed et al., 2005).
Propiedades
Número CAS |
863126-98-1 |
|---|---|
Fórmula molecular |
C46H66O7 |
Peso molecular |
731 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38+,40-,41+,42+,43-,44-/m0/s1 |
Clave InChI |
MUCOHWBULSBLLZ-HWEUHJRUSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



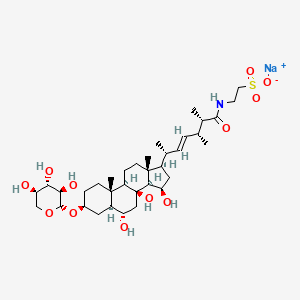
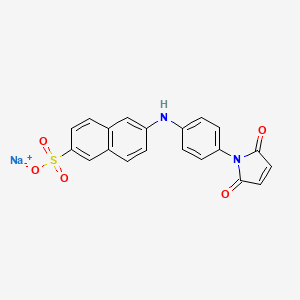


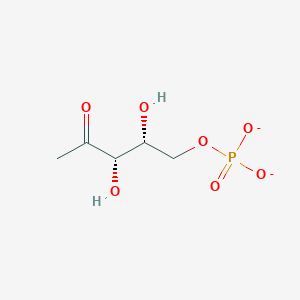


![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260665.png)
